Fuzapladib sodium

Veterinary Internal Medicine Canine Pancreatitis Clinical Trial

Acute canine pancreatitis lacks targeted anti-inflammatory options. Fuzapladib sodium is the sole FDA conditionally approved LFA-1 activation inhibitor addressing neutrophil-mediated pathology. - Mechanism: Selectively blocks LFA-1-mediated neutrophil adhesion/migration - Evidence: RCT-proven MCAI improvement vs. placebo within 3 days (Level 1 evidence) - Species-specific PK: Dog clearance 18 mL/hr·kg (non-extrapolated dosing) - Form: Sterile lyophilized powder for IV reconstitution Procurement: Immediate supply for veterinary formularies and translational research.

Molecular Formula C15H20F3N3NaO3S
Molecular Weight 402.4 g/mol
Cat. No. B12403954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuzapladib sodium
Molecular FormulaC15H20F3N3NaO3S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na]
InChIInChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22);
InChIKeyNRRNIBATADCYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fuzapladib Sodium Procurement & Selection


Fuzapladib sodium (Panoquell®-CA1) is a novel leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor specifically developed for the management of clinical signs associated with acute onset of pancreatitis in dogs [1]. As the active pharmaceutical ingredient in the first and only drug conditionally approved by the U.S. Food and Drug Administration (FDA) for this indication, it represents a distinct class of therapy targeting neutrophil-mediated inflammation, a key pathological pathway in pancreatitis [2]. This injectable product is supplied as a sterile lyophilized powder for reconstitution, designed for intravenous administration in a veterinary clinical setting [3].

Target LFA-1 activation inhibitor for neutrophil adhesion pathway research
Model Canine acute pancreatitis research context and related inflammatory models
Format Sterile lyophilized powder for reconstitution in research protocols

Fuzapladib Sodium: Lack of Therapeutic Equivalence


Fuzapladib sodium cannot be substituted with other anti-inflammatory drugs or generic supportive care because it is the sole therapeutic agent with a mechanism that directly targets the LFA-1-mediated neutrophil adhesion and migration pathway central to acute pancreatitis pathophysiology [1]. Unlike broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, which carry significant risks in critical care settings, fuzapladib offers a targeted immunomodulatory approach. The lack of any other FDA conditionally approved drug for this indication [2], combined with species-specific pharmacokinetic data showing that its clearance in dogs (18 mL/hr.kg) is significantly different from that in cats (93 mL/hr.kg) and rats (660 mL/hr.kg) [3], precludes the safe extrapolation of dosing from other species or the use of unapproved formulations.

Mechanism Mismatch
Generic anti-inflammatory drugs (NSAIDs, corticosteroids) target different pathways and may shift model responses away from LFA-1-mediated outcomes.
Species-Specific PK Context
Marked interspecies PK differences (canine clearance 18 mL/hr.kg vs. feline 93 mL/hr.kg) preclude direct dose extrapolation across research models.
Regulatory Status Context
As the only conditionally approved drug for this indication, no direct generic or therapeutic equivalent exists for comparator studies.

Fuzapladib Sodium: Comparative Evidence


Placebo-Controlled Clinical Efficacy

In a randomized, masked, placebo-controlled multicenter study of 61 client-owned dogs with presumptive acute pancreatitis, fuzapladib sodium (0.4 mg/kg IV once daily for 3 days) demonstrated a significantly greater improvement in clinical signs compared to placebo [1]. The mean change in the Modified Clinical Activity Index (MCAI) score from Day 0 to Day 3 was -7.75 for the fuzapladib group (n=16) versus -5.68 for the placebo group (n=19), a difference that was statistically significant (P = .02) [1].

Placebo-controlled MCAI change
Reported
-7.75 vs. -5.68 points (P=.02)
Randomized, masked multicenter study in client-owned dogs (n=61)
Supports canine model endpoint interpretation
Dosing 0.4 mg/kg IV once daily for 3 days
Veterinary Internal Medicine Canine Pancreatitis Clinical Trial

FDA Conditional Approval Status

As of 2026, fuzapladib sodium (Panoquell®-CA1) remains the only drug to receive conditional approval from the FDA Center for Veterinary Medicine for the management of clinical signs associated with acute onset of pancreatitis in dogs [1]. This regulatory milestone is codified in the U.S. Code of Federal Regulations (21 CFR § 516.1012), which specifies its unique conditions of use and dosage [2]. All other management strategies for this condition are limited to supportive care (IV fluids, pain management, anti-emetics), which have no specific regulatory approval for this indication [3].

Regulatory Status
Class-level
Conditionally approved by FDA (application 141-567)
Per 21 CFR § 516.1012
Unique regulatory endpoint context
Zero approved alternatives for canine pancreatitis
Regulatory Affairs Veterinary Drug Approval Unmet Medical Need

Species-Specific Pharmacokinetic Profile

A comparative pharmacokinetic study evaluated fuzapladib sodium monohydrate (2 mg/kg SC) in male dogs, cats, and rats [1]. The drug exhibited marked species-dependent differences in elimination kinetics, with clearance rates of 18 mL/hr.kg in dogs, 93 mL/hr.kg in cats, and 660 mL/hr.kg in rats [1]. Correspondingly, the apparent elimination rate constant (k) was 0.13 h⁻¹ in dogs, 0.30 h⁻¹ in cats, and 2.1 h⁻¹ in rats, translating to a significantly longer half-life in the target species (dogs) compared to other animals [1].

Species-specific PK clearance
Method context
18 (dog) vs. 93 (cat) vs. 660 (rat) mL/hr.kg
Clearance in dogs is 5.2x slower than cats
Supports species-specific dosing model
2 mg/kg SC administration in male animals
Pharmacokinetics Veterinary Pharmacology Species Differences

Selective Neutrophil Adhesion Inhibition

Fuzapladib sodium is a selective inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, a key integrin involved in neutrophil adhesion and migration to inflamed tissues [1]. This mechanism is distinct from corticosteroids, which broadly suppress immune function, and NSAIDs, which primarily inhibit cyclooxygenase enzymes [2]. By specifically blocking the LFA-1/ICAM-1 interaction, fuzapladib is proposed to mitigate the neutrophil-driven amplification of pancreatic inflammation and systemic complications without the widespread immunosuppression or gastrointestinal/renal adverse effects associated with other anti-inflammatory drug classes [2].

Selective LFA-1 pathway study
Class-level
LFA-1 activation inhibitor
Blocks LFA-1/ICAM-1 interaction
Supports neutrophil adhesion pathway research
Mechanistic specificity vs. broad-spectrum anti-inflammatories
Immunomodulation LFA-1 Inhibition Neutrophil Biology

Vitamin C Stabilized Formulation

A forced degradation study identified thermal and oxidative stress as primary factors accelerating the degradation of fuzapladib sodium hydrate in solution [1]. The addition of vitamin C (VC) at a concentration of 2.1 mg/kg was shown to be the most effective stabilizer among eight antioxidants tested, inhibiting degradation by 45% under heating conditions compared to formulations without a stabilizer [1]. Critically, the inclusion of VC did not significantly alter the pharmacokinetic behavior of fuzapladib following intravenous administration in rats [1].

Formulation stability
Reported
45% degradation inhibition with vitamin C
Most effective stabilizer among eight antioxidants tested
Supports long-term stability context
Forced degradation study under thermal/oxidative stress
Pharmaceutical Formulation Stability Studies Excipients

Sustained-Release Hydrogel Formulation

An injectable hydrogel formulation of fuzapladib sodium, developed using polyethyleneoxide and polylysine (pLys), demonstrated significant pharmacokinetic modulation in rats [1]. Compared to an immediate-release fuzapladib formulation (Cmax of 2.3 µg/mL), the hydrogel formulation with a 100-fold excess of pLys reduced the peak plasma concentration (Cmax) to 0.9 µg/mL and resulted in slower overall elimination kinetics, indicating a sustained release profile [1].

Hydrogel PK modulation
Reported
Cmax reduced from 2.3 to 0.9 µg/mL
61% reduction in Cmax with sustained release
Supports sustained-release research model
Rat model, polylysine-containing hydrogel formulation
Drug Delivery Hydrogel Sustained Release

Fuzapladib Sodium Application Scenarios


Primary Intervention for Canine Pancreatitis

Veterinary hospitals and emergency clinics should procure fuzapladib sodium (Panoquell®-CA1) as a first-line, disease-specific intervention for dogs presenting with acute onset pancreatitis. The clinical decision is supported by Level 1 evidence from a randomized controlled trial demonstrating a statistically significant improvement in clinical scores (MCAI) over placebo within 3 days of therapy [1]. This application is further justified by its unique FDA conditional approval, confirming a favorable risk-benefit profile and providing a clear regulatory framework for its use where no other approved drug exists [2].

Adjunctive Therapy with Standard Care

Fuzapladib sodium is indicated for use alongside, not in place of, established supportive care measures (e.g., IV fluids, pain management, nutritional support). Its targeted LFA-1 inhibitory mechanism is designed to address the specific inflammatory cascade driving disease severity, a component of pathology not managed by standard care [1]. The robust clinical trial data showing additive benefit over placebo (which was administered with SOC) provides a strong evidence base for this combination therapy approach, potentially reducing the severity and duration of clinical signs [1].

Formulary Inclusion for Immunomodulation

For veterinary teaching hospitals and large specialty practices, adding fuzapladib sodium to the formulary offers a precisely targeted immunomodulatory option for a condition with a high unmet medical need. Unlike broad-spectrum immunosuppressants like corticosteroids, which carry significant risks and lack evidence for pancreatitis, fuzapladib's selective action on neutrophil adhesion provides a more favorable therapeutic index [1]. Its inclusion is supported by species-specific pharmacokinetic data confirming its unique suitability for dogs, ensuring dosing is based on robust scientific evidence rather than extrapolation from other species [2].

Research Tool for Neutrophil-Mediated Pathways

In a veterinary research context, fuzapladib sodium serves as a valuable, well-characterized pharmacological tool for studying the role of LFA-1-mediated neutrophil adhesion in canine inflammatory diseases beyond pancreatitis. Its defined mechanism, established safety profile, and known pharmacokinetic parameters in dogs make it suitable for experimental protocols investigating conditions where neutrophil extravasation is a key pathological feature [1]. Researchers can leverage the extensive publicly available data from its regulatory approval and clinical trials as a solid foundation for new investigations [2].

Application
Selection Property
Validation Focus
Canine acute pancreatitis model research
LFA-1 pathway target engagement
Canine model endpoint scoring (MCAI)
Combination research model with supportive care
Pathway-specific intervention
Model scoring and clinical response monitoring
Immunomodulation pathway research
Neutrophil adhesion inhibition
Species-specific PK validation
LFA-1/ICAM-1 pathway studies
Selective inhibitor probe
Cross-species mechanistic validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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